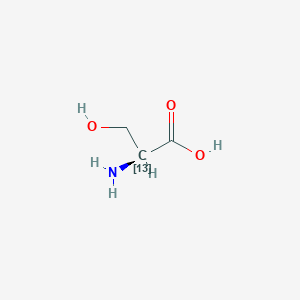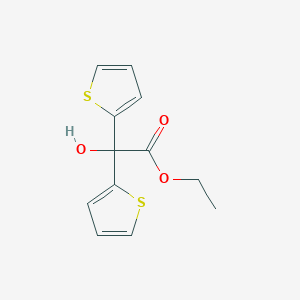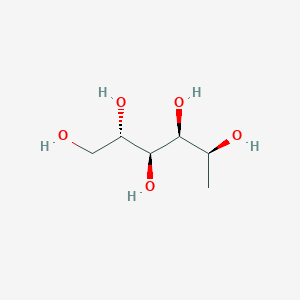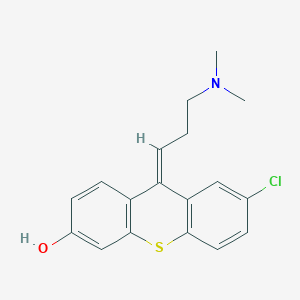
9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)-, also known as TTA-TPA, is a chemical compound with potential applications in scientific research. This compound is a derivative of thioxanthene, a class of compounds that are known for their biological activity. TTA-TPA has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. Specifically, 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- has been shown to inhibit the activity of voltage-gated potassium channels and enhance the release of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance the release of dopamine and other neurotransmitters, which may have implications for the treatment of neurological disorders such as Parkinson's disease. It has also been shown to inhibit the activity of voltage-gated potassium channels, which may have implications for the treatment of epilepsy and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- is its potential for use in the development of new therapies for neurological disorders. Its ability to modulate ion channels and neurotransmitter release makes it a promising candidate for further research. However, one limitation of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- is its relatively high cost and limited availability, which may make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)-. One area of interest is the development of new therapies for neurological disorders, such as Parkinson's disease and epilepsy. Another area of interest is the study of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)-'s effects on other ion channels and neurotransmitters, which may have implications for the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- and its potential side effects.
Métodos De Síntesis
The synthesis of 9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- involves several steps, including the reaction of 7-chloro-9H-thioxanthene-3-ol with dimethylamino propylidene. The resulting compound is then purified through various methods, such as column chromatography or recrystallization. The final product is a yellow crystalline solid with a melting point of approximately 154-156°C.
Aplicaciones Científicas De Investigación
9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the nervous system, including the modulation of ion channels and neurotransmitter release. This makes it a promising candidate for the development of new therapies for neurological disorders.
Propiedades
Número CAS |
77602-73-4 |
|---|---|
Nombre del producto |
9H-Thioxanthen-3-ol, 7-chloro-9-(3-(dimethylamino)propylidene)-, (Z)- |
Fórmula molecular |
C18H18ClNOS |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-3-ol |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-3-4-14-15-7-6-13(21)11-18(15)22-17-8-5-12(19)10-16(14)17/h4-8,10-11,21H,3,9H2,1-2H3/b14-4- |
Clave InChI |
WHGUGQZTJWCKGG-CPSFFCFKSA-N |
SMILES isomérico |
CN(C)CC/C=C\1/C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
SMILES |
CN(C)CCC=C1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
SMILES canónico |
CN(C)CCC=C1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Otros números CAS |
77602-73-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




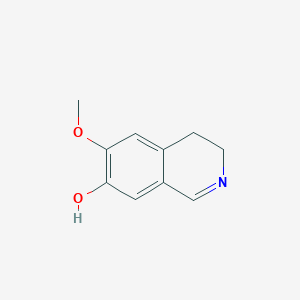
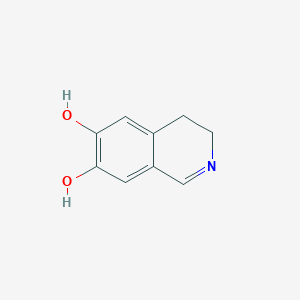


![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)
![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)

